what is 1-isothiocyanato-PEG3-Azide
what is 1-isothiocyanato-PEG3-Azide
An In-depth Technical Guide to 1-isothiocyanato-PEG3-Azide for Researchers, Scientists, and Drug Development Professionals
Introduction
1-isothiocyanato-PEG3-Azide is a heterobifunctional crosslinker integral to advancements in bioconjugation, targeted drug delivery, and proteomics.[1][2] Its unique structure, featuring a terminal isothiocyanate group, a hydrophilic triethylene glycol (PEG3) spacer, and a terminal azide (B81097) group, offers researchers a versatile tool for covalently linking a wide array of molecules.[3][4] The isothiocyanate group readily reacts with primary amines on proteins and other biomolecules, while the azide group enables highly specific "click chemistry" reactions.[3][5] The PEG3 spacer enhances aqueous solubility and reduces steric hindrance, making it an ideal linker for creating complex bioconjugates.[3][4] This guide provides a comprehensive overview of its properties, applications, and detailed experimental protocols.
Chemical and Physical Properties
A summary of the key quantitative and qualitative properties of 1-isothiocyanato-PEG3-Azide is presented below. This data is essential for designing and executing successful bioconjugation experiments.
| Property | Value | Reference |
| CAS Number | 1310686-23-7 | [1][2] |
| Molecular Formula | C9H16N4O3S | [1][2] |
| Molecular Weight | 260.32 g/mol | [2][6] |
| Purity | ≥95% | [7] |
| Appearance | (Not specified in search results) | |
| Solubility | The hydrophilic PEG spacer increases solubility in aqueous media.[1][4] | |
| Storage Conditions | Store at -20°C | [7] |
| IUPAC Name | 1-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-2-isothiocyanatoethane | [6] |
| SMILES | C(COCCOCCOCCN=[N+]=[N-])N=C=S | [2] |
Core Applications and Experimental Protocols
1-isothiocyanato-PEG3-Azide is primarily utilized in three key areas: protein and biomolecule labeling, click chemistry for bioconjugation, and the synthesis of Proteolysis Targeting Chimeras (PROTACs).
Protein and Biomolecule Labeling via Isothiocyanate Chemistry
The isothiocyanate group (-N=C=S) reacts with primary amine groups (-NH2), such as the N-terminus of a protein or the epsilon-amino group of lysine (B10760008) residues, to form a stable thiourea (B124793) bond.[5] This reaction is a cornerstone of protein labeling for various applications, including immunoassays and fluorescence microscopy.[5]
Experimental Protocol: General Protein Labeling
This protocol provides a general procedure for labeling proteins with isothiocyanate derivatives.[5]
Materials:
-
Protein of interest in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.2-8.0)
-
1-isothiocyanato-PEG3-Azide
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5-9.0)
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris).
-
Linker Preparation: Immediately before use, dissolve 1-isothiocyanato-PEG3-Azide in a small volume of anhydrous DMF or DMSO to create a 10 mg/mL stock solution.
-
Labeling Reaction: While gently stirring, slowly add the dissolved linker to the protein solution. A 10-20 fold molar excess of the linker to the protein is a common starting point, though the optimal ratio may need to be determined empirically.[5]
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.[5]
-
Purification: Remove the unreacted linker and byproducts by passing the reaction mixture through a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).
-
Characterization: Determine the degree of labeling (DOL) by methods such as mass spectrometry.
-
Storage: Store the labeled protein at 4°C for short-term use or at -20°C or -80°C for long-term storage.[5]
Workflow for Protein Labeling
Caption: Workflow for labeling a protein with 1-isothiocyanato-PEG3-Azide.
Bioconjugation via Click Chemistry
The azide moiety of 1-isothiocyanato-PEG3-Azide allows for its participation in "click chemistry" reactions, which are highly efficient, specific, and biocompatible.[3] The two primary types of click chemistry reactions used with this linker are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][8]
CuAAC is a highly efficient reaction between an azide and a terminal alkyne, catalyzed by a copper(I) species, to form a stable triazole linkage.[2][9]
Experimental Protocol: General CuAAC Reaction
This protocol is adapted from general procedures for CuAAC in bioconjugation.[2][9][10]
Materials:
-
Azide-functionalized molecule (e.g., protein labeled with 1-isothiocyanato-PEG3-Azide)
-
Alkyne-functionalized molecule (e.g., a small molecule drug or fluorescent probe)
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate (B8700270)
-
Copper-chelating ligand (e.g., THPTA or TBTA)
-
Reaction buffer (e.g., PBS)
Procedure:
-
Stock Solutions: Prepare stock solutions of CuSO4 (e.g., 20 mM in water), the ligand (e.g., 50 mM THPTA in water), and sodium ascorbate (e.g., 100 mM in water, freshly prepared).[10]
-
Catalyst Premix: In a microcentrifuge tube, mix the CuSO4 and ligand solutions. A 1:5 molar ratio of copper to ligand is often used.[10]
-
Reaction Mixture: In a separate tube, combine the azide-functionalized molecule and the alkyne-functionalized molecule in the reaction buffer. A slight molar excess of one reactant may be used to drive the reaction to completion.
-
Initiation: Add the copper/ligand premix to the reaction mixture, followed by the sodium ascorbate solution to reduce Cu(II) to the active Cu(I) catalyst.[2][9]
-
Incubation: Allow the reaction to proceed for 1-4 hours at room temperature.
-
Purification: Purify the resulting bioconjugate using an appropriate method, such as size-exclusion chromatography or dialysis, to remove the catalyst and unreacted reagents.
Logical Relationship for CuAAC Reaction
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Team:TU Eindhoven/Background/SPAAC Reaction - 2014.igem.org [2014.igem.org]
- 4. 1-isothiocyanato-PEG3-Azide - CD Bioparticles [cd-bioparticles.net]
- 5. benchchem.com [benchchem.com]
- 6. 1-isothiocyanato-PEG3-Azide | C9H16N4O3S | CID 53387313 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1-isothiocyanato-PEG3-Azide, CAS 1310686-23-7 | AxisPharm [axispharm.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. axispharm.com [axispharm.com]
- 10. jenabioscience.com [jenabioscience.com]
